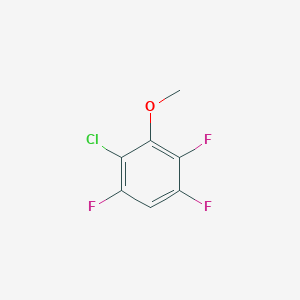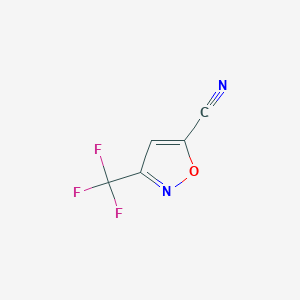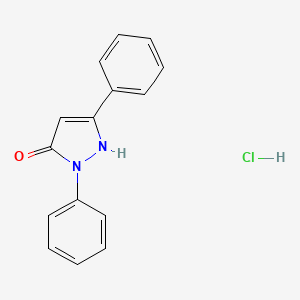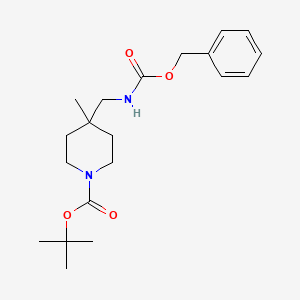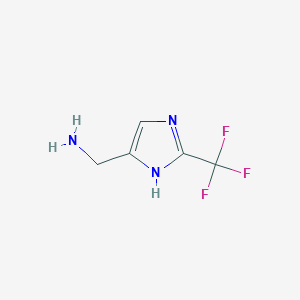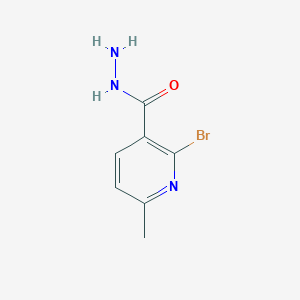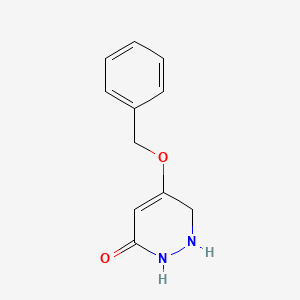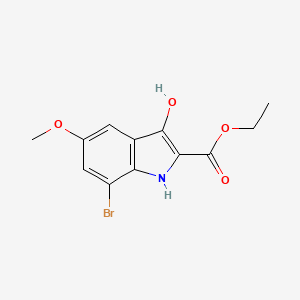![molecular formula C10H9Cl2N3O3S2 B12970391 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by the presence of a chloro group, a morpholine ring, and a sulfonyl chloride group attached to a thienopyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the thienopyrimidine core, followed by the introduction of the chloro and morpholine groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group.
Preparation of Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine ring.
Introduction of Chloro and Morpholine Groups: The chloro group is typically introduced via chlorination reactions, while the morpholine ring is added through nucleophilic substitution reactions.
Sulfonylation Reaction: The final step involves the reaction of the intermediate compound with a sulfonyl chloride reagent under anhydrous conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under reflux conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions are employed to hydrolyze the sulfonyl chloride group.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction Products: Compounds with altered oxidation states and functional groups.
Hydrolysis Products: Sulfonic acids and related compounds.
Aplicaciones Científicas De Investigación
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride can be compared with other thienopyrimidine derivatives:
2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde: Similar core structure but with a carbaldehyde group instead of a sulfonyl chloride group.
4-Morpholinothieno[3,2-d]pyrimidine Derivatives: Various derivatives with different substituents on the thienopyrimidine core.
Uniqueness
The presence of the sulfonyl chloride group in this compound makes it unique compared to other similar compounds
Propiedades
Fórmula molecular |
C10H9Cl2N3O3S2 |
|---|---|
Peso molecular |
354.2 g/mol |
Nombre IUPAC |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-sulfonyl chloride |
InChI |
InChI=1S/C10H9Cl2N3O3S2/c11-10-13-6-5-7(20(12,16)17)19-8(6)9(14-10)15-1-3-18-4-2-15/h5H,1-4H2 |
Clave InChI |
VRHMTWRPVKXYFN-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC3=C2SC(=C3)S(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



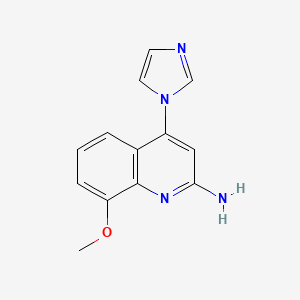
![7-Methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B12970322.png)
